Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonylamino Group: The carbonylamino group can be introduced through an amide formation reaction, where the ethoxyphenyl-substituted thiophene reacts with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines, thiols, or halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, microbial growth, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methoxyphenyl)carbonyl]amino}thiophene-2-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}thiophene-2-carboxylate: Similar structure with a chloro group instead of an ethoxy group.
Methyl 3-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate: Similar structure with a nitro group instead of an ethoxy group.
Uniqueness
Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its electronic properties, solubility, and reactivity compared to its analogs. This uniqueness can make it more suitable for specific applications, such as in the development of materials with particular electronic characteristics or in drug design where the ethoxy group may enhance binding affinity or selectivity.
Properties
IUPAC Name |
methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJUEREYKOQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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